Abiraterone Isopropyl Ether-d7

LC-MS/MS Impurity Quantification Isotope Dilution

Abiraterone Isopropyl Ether-d7 is the only stable isotope-labeled analog that precisely matches the isopropyl ether impurity, providing a +7 Da mass shift for unequivocal MS resolution. Unlike d4-labeled drug standards, it co-elutes with the target impurity, eliminating retention time mismatch, ionization bias, and matrix effect divergence that can breach the FDA’s ≤15% accuracy threshold. Supplied with full COA and optional USP traceability, it directly supports ANDA impurity method validation and QC batch release. Ideal for stress-test mass balance and metabolic tracing, it simplifies storage at room temperature, avoiding cold-chain logistics.

Molecular Formula C₂₇H₃₀D₇NO
Molecular Weight 398.63
Cat. No. B1151535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone Isopropyl Ether-d7
Synonyms3-((3S,8R,9S,10R,13S,14S)-3-Isopropoxy-d7-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine
Molecular FormulaC₂₇H₃₀D₇NO
Molecular Weight398.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abiraterone Isopropyl Ether-d7: Deuterated Impurity Reference Standard for Abiraterone Acetate Analytical Development


Abiraterone Isopropyl Ether-d7 (C₂₇H₃₀D₇NO, MW 398.63) is a stable isotope-labeled analog of Abiraterone Isopropyl Ether, a recognized USP impurity of the prostate cancer drug abiraterone acetate . The compound carries seven deuterium atoms on the isopropoxy moiety, producing a nominal mass shift of +7 Da relative to the unlabeled parent (C₂₇H₃₇NO, MW 391.59) [1]. It is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for abiraterone acetate [2].

Why Abiraterone Isopropyl Ether-d7 Cannot Be Replaced by Abiraterone-d4 or Unlabeled Impurity in Regulated Analytical Workflows


Although numerous deuterated abiraterone analogs exist, they serve fundamentally distinct analytical roles that preclude generic interchange. Abiraterone-d4 (MW ~353.5) is designed to co-elute with the parent drug abiraterone (MW 349.5) in LC-MS/MS plasma quantification assays [1], whereas Abiraterone Isopropyl Ether-d7 is specifically matched to the isopropyl ether impurity (Δm = +7 Da vs. unlabeled impurity). Using a d4-labeled drug standard to quantify an impurity introduces a retention time mismatch, different ionization efficiency, and potential matrix effect divergence—each of which can compromise method accuracy beyond the ≤15% bias threshold required by FDA bioanalytical guidance [2]. Furthermore, the unlabeled impurity (A108530) lacks the mass differentiation essential for use as an internal standard in MS-based methods, making it unsuitable for isotope dilution quantification .

Quantitative Differentiation Evidence: Abiraterone Isopropyl Ether-d7 vs. Closest Analogs


Mass Spectrometric Resolution: +7 Da Shift Provides Baseline Separation from Endogenous Interferences Compared to +4 Da d4 Standards

Abiraterone Isopropyl Ether-d7 provides a nominal mass shift of +7 Da (from 391.59 to 398.63) relative to the unlabeled impurity, compared to the +4 Da shift provided by abiraterone-d4 versus parent abiraterone. The larger mass differential reduces the risk of isotopic cross-talk between the [M+H]⁺ isotope clusters of the analyte and internal standard—a known source of non-linearity in isotope dilution LC-MS/MS when the mass shift is only 3–4 Da [1]. In abiraterone bioanalytical methods using d4 internal standards, within-day precision has been reported at ≤13.4% with accuracy of 95–102% for the parent drug [2]; impurity-specific methods using d7-labeled standards are expected to meet or exceed these metrics due to reduced isotopic overlap.

LC-MS/MS Impurity Quantification Isotope Dilution ANDA Method Validation

Impurity-Specific Deuterium Labeling: d7 Placement on Isopropoxy Group Enables Chromatographic Co-Elution Distinct from d4-Labeled Parent Drug Standards

Abiraterone Isopropyl Ether-d7 incorporates deuterium exclusively on the isopropoxy side chain (3-((propan-2-yl-d7)oxy)-), preserving the steroidal core and pyridine ring as protiated [1]. This site-specific labeling ensures that the deuterated standard co-elutes with the unlabeled isopropyl ether impurity under reversed-phase HPLC conditions, a requirement for accurate matrix effect correction. In contrast, Abiraterone-d4 (deuterated on the pyridine ring) co-elutes with parent abiraterone—not the isopropyl ether impurity—making it analytically mismatched for impurity-specific methods [2]. The USP lists Abiraterone Isopropyl Ether as a recognized impurity (USP PAI), and the d7-labeled analog is the direct isotopologue for its quantification .

HPLC Impurity Profiling Deuterium Isotope Effect Co-Elution USP PAI

Heptadeuterated vs. Pentadeuterated Impurity Standards: +2 Da Advantage Reduces Deuterium In-Source Fragmentation Artifacts Relative to d5 Analogs

Abiraterone Isopropyl Ether-d7 contains seven deuterium atoms on a single isopropyl group, compared to five in the ethyl ether-d5 analog [1]. Under electrospray ionization conditions, deuterated alkoxy groups can undergo in-source collision-induced dissociation (CID) with loss of deuterium-labeled fragments. The d7 compound's perdeuterated isopropyl group (CD(CD₃)₂) benefits from the kinetic isotope effect, which slows C-D bond cleavage relative to C-H, potentially yielding lower in-source fragmentation than partially deuterated analogs [2]. The resulting higher effective isotopic purity in the [M+H]⁺ precursor ion channel translates to better signal-to-noise in selected reaction monitoring (SRM) transitions [3].

Deuterium Loss In-Source CID Mass Spectrometry Isotopic Purity

Regulatory-Grade Characterization: Supplied with Full COA and Traceability Documentation Critical for ANDA Filings

Abiraterone Isopropyl Ether-d7 is supplied with detailed characterization data compliant with regulatory guidelines, including NMR, HRMS, and HPLC purity documentation [1]. Traceability against pharmacopeial standards (USP or EP) can be provided upon feasibility assessment [2]. In contrast, generic 'research-grade' deuterated abiraterone analogs (≥95% purity) are typically sold without full characterization packages or pharmacopeial traceability, requiring additional in-house qualification that adds 2–4 weeks to method development timelines [3]. For ANDA filers, the availability of a pre-qualified d7 impurity standard with COA directly addresses FDA deficiency letters concerning reference standard characterization (21 CFR 314.94).

ANDA Submission GMP Compliance Reference Standard Qualification Regulatory Traceability

Procurement-Relevant Application Scenarios for Abiraterone Isopropyl Ether-d7


ANDA Filing: Abiraterone Acetate Impurity Method Validation per ICH Q2(R1)

Generic pharmaceutical manufacturers filing an ANDA for abiraterone acetate tablets must demonstrate control of the isopropyl ether impurity. Abiraterone Isopropyl Ether-d7 serves as the deuterated internal standard for a specific LC-MS/MS impurity quantification method, enabling accurate correction for matrix effects and extraction recovery. Its +7 Da mass shift provides clean isotopic resolution, and its full COA package with optional USP traceability directly satisfies FDA reference standard documentation requirements .

GMP Quality Control Release Testing of Abiraterone Acetate API Batches

Commercial API manufacturers conducting batch release testing require impurity reference standards that meet GMP qualification standards. Abiraterone Isopropyl Ether-d7, when used as the internal standard in a validated HPLC-UV or LC-MS method for the isopropyl ether impurity, ensures that quantitative results are free from matrix-induced bias. The compound's storage at room temperature away from light [1] simplifies laboratory handling relative to cold-chain-dependent alternatives.

Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways

During stress testing (acid, base, oxidative, thermal, photolytic) of abiraterone acetate, the isopropyl ether impurity may form or degrade. Quantitative tracking using Abiraterone Isopropyl Ether-d7 as an isotope dilution internal standard enables precise mass balance accounting. Unlike the parent drug IS (abiraterone-d4), the d7 impurity standard is chromatographically matched to the impurity of interest, eliminating the need for response factor correction across different retention time windows .

In Vitro ADME Studies Distinguishing Impurity Disposition from Parent Drug Pharmacokinetics

Research laboratories investigating the metabolic fate of abiraterone-related impurities can employ Abiraterone Isopropyl Ether-d7 as a tracer to distinguish impurity-derived signals from endogenous interferences in hepatocyte incubation or microsomal stability assays. The perdeuterated isopropoxy group provides a stable isotopic label resistant to metabolic deuterium loss compared to ring-deuterated analogs where CYP-mediated oxidation may exchange deuterium .

Quote Request

Request a Quote for Abiraterone Isopropyl Ether-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.